2-[(4-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a combination of a nitrophenoxy group, a cyclopenta-thieno ring system, and a triazolo-pyrimidine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta-thieno ring system, followed by the introduction of the triazolo-pyrimidine core. The final step involves the attachment of the 4-nitrophenoxy group through a nucleophilic substitution reaction.
Cyclopenta-thieno Ring Formation: This step often involves the cyclization of a suitable diene with a thiophene derivative under acidic or basic conditions.
Triazolo-pyrimidine Core Synthesis: The core is typically synthesized via a condensation reaction between a triazole derivative and a pyrimidine precursor.
Attachment of 4-nitrophenoxy Group: The final step involves the nucleophilic substitution of a halomethyl derivative with 4-nitrophenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with varying oxidation states.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the nitro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The triazolo-pyrimidine core is particularly interesting for its potential interactions with nucleic acids and proteins.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The presence of the nitrophenoxy group and the triazolo-pyrimidine core makes it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the triazolo-pyrimidine core can intercalate with nucleic acids or bind to enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor.
Thieno[2,3-d]pyrimidine: Studied for its anti-inflammatory properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Investigated for its antiviral activity.
Uniqueness
2-[(4-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of the cyclopenta-thieno ring system, along with the triazolo-pyrimidine core, provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C17H13N5O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C17H13N5O3S/c23-22(24)10-4-6-11(7-5-10)25-8-14-19-16-15-12-2-1-3-13(12)26-17(15)18-9-21(16)20-14/h4-7,9H,1-3,8H2 |
InChI Key |
DQKSCXDUTDEALB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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